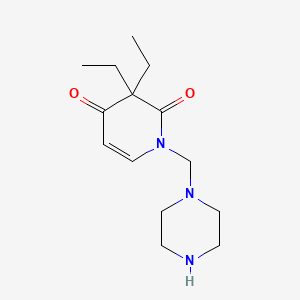
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- est un composé hétérocyclique qui présente un noyau de pyridinedione avec des substituants diéthyl et pipérazinylméthyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation du malonate de diéthyle avec la pipérazine, suivie d'une cyclisation et de modifications ultérieures du groupe fonctionnel. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de lots à grande échelle ou à écoulement continu. Ces méthodes sont optimisées pour l'efficacité et la rentabilité, employant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est également envisagée pour améliorer la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés aminés.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle pyridinedione.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Applications de la recherche scientifique
2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- a été étudié pour ses applications dans :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde biochimique ou dans le développement de composés bioactifs.
Médecine : Investigated for its pharmacological properties, including potential therapeutic effects.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées comprennent souvent les cascades de transduction du signal et les processus métaboliques.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4(1H,3H)-Pyridinedione, 3,3-diméthyl-1-(1-pipérazinylméthyl)
- 2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-morpholinylméthyl)
- 2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipéridinylméthyl)
Unicité
2,4(1H,3H)-Pyridinedione, 3,3-diéthyl-1-(1-pipérazinylméthyl)- est unique en raison de son motif de substituant spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche ciblée et le développement d'applications.
Propriétés
Numéro CAS |
80733-97-7 |
|---|---|
Formule moléculaire |
C14H23N3O2 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
3,3-diethyl-1-(piperazin-1-ylmethyl)pyridine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-3-14(4-2)12(18)5-8-17(13(14)19)11-16-9-6-15-7-10-16/h5,8,15H,3-4,6-7,9-11H2,1-2H3 |
Clé InChI |
MMGVQQXRNDQEPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)C=CN(C1=O)CN2CCNCC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















